3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. These derivatives are subsequently hydrolyzed in the presence of sodium hydroxide to produce the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process typically involves the direct use of N-aminopyridine sulfates without converting them to iodides, which simplifies the procedure and improves yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while reactions with thiols can produce thio-substituted compounds .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: The compound’s unique structure makes it useful in material science for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as tumor growth suppression. The specific pathways and targets depend on the context of its application, such as cancer treatment or enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives: These compounds have similar core structures but different substituents at various positions
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group at specific positions allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRVZUNAISFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671936 | |
Record name | 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-77-0 | |
Record name | 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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